molecular formula C19H14F3N3O3S B6481258 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 897614-18-5

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B6481258
CAS No.: 897614-18-5
M. Wt: 421.4 g/mol
InChI Key: KJTBHRKIMYDEEL-UHFFFAOYSA-N
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Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a pyridazine core substituted with a methanesulfonyl group at the 6-position and a trifluoromethylphenyl moiety. This compound is structurally designed to leverage the electron-withdrawing properties of the trifluoromethyl group and the sulfonyl substituent, which may enhance binding affinity to biological targets such as kinases or enzymes.

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3S/c1-29(27,28)17-9-8-16(24-25-17)12-4-3-7-15(11-12)23-18(26)13-5-2-6-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTBHRKIMYDEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process may include:

  • Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and β-keto esters.

  • Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, often using methanesulfonyl chloride in the presence of a base.

  • Coupling with the Phenyl Ring: The phenyl ring is coupled to the pyridazine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl sulfone or trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale and efficiency. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related benzamide derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Use/Notes Reference
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide (Target) Pyridazine 6-methanesulfonyl; 3-(trifluoromethyl)phenyl ~420 (estimated) Not explicitly stated (likely medicinal) -
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16) Quinazoline Cyclopropylamino; 3-(trifluoromethyl)phenyl; methyl Not provided Synthetic intermediate (71% yield)
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Pyrazine 3,5-bis(trifluoromethyl); 3-chloroethyl Not provided Agrochemical synthesis intermediate
3-{[6-(3-Fluorophenyl)pyridazin-3-yl]amino}-N-[(3-methoxyphenyl)methyl]benzamide (F575-0395) Pyridazine 6-(3-fluorophenyl); 3-methoxyphenylmethyl Not provided Undisclosed (structural analysis reported)
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide Pyrazolo[1,5-a]pyrimidine 3-bromo; 3-(trifluoromethyl)phenyl 461.23 Research chemical (American Elements)
3-[(6-Aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide Benzamide with ethynyl linker Ethynyl-linked 6-aminopyridine; 3-(trifluoromethyl)phenyl 381.35 Ligand in molecular docking studies
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 2-trifluoromethyl; 3-isopropoxyphenyl Not provided Agricultural fungicide

Key Structural and Functional Insights

  • Pyridazine vs. Quinazoline/Pyrazine Cores : The target compound’s pyridazine core distinguishes it from quinazoline (e.g., Compound 16) and pyrazine analogs (e.g., ). Pyridazines are less common in medicinal chemistry but offer unique electronic properties due to their two adjacent nitrogen atoms, which may influence binding to polar enzyme pockets .
  • The trifluoromethyl group is a recurring motif across analogs (e.g., ), likely contributing to metabolic stability and target affinity via hydrophobic interactions.
  • Biological Implications :
    • Agrochemical derivatives like flutolanil highlight the role of trifluoromethyl benzamides in fungicide design.
    • Ethynyl-linked analogs (e.g., ) demonstrate versatility in scaffold design for molecular docking, suggesting the target compound may also be optimized for specific protein targets using tools like AutoDock Vina .

Research Findings and Trends

  • Synthetic Accessibility : Compound 16 and the pyrazolo-pyrimidine derivative were synthesized with moderate to high yields (71% and commercial availability, respectively), indicating feasible routes for scaling the target compound.
  • Docking Potential: AutoDock Vina’s improved accuracy and speed could facilitate virtual screening of the target compound against kinases or other targets, leveraging its sulfonyl and trifluoromethyl groups for precise interactions.
  • Agrochemical vs. Pharmaceutical Use : While flutolanil is a fungicide, the target compound’s methanesulfonyl group may steer it toward pharmaceutical applications, as sulfonyl groups are prevalent in kinase inhibitors (e.g., imatinib).

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